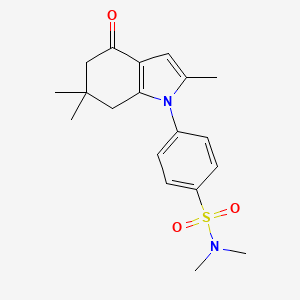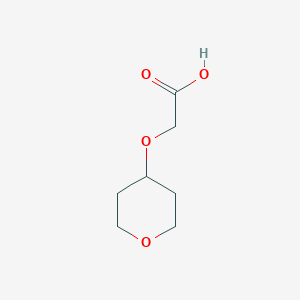![molecular formula C23H17ClN6O4 B2893366 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1207036-26-7](/img/structure/B2893366.png)
2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically involves identifying the compound’s chemical formula, its structure, and its classification .
Synthesis Analysis
This involves understanding how the compound is made. This could include the raw materials used, the conditions required for the reaction, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This could include understanding the conditions required for the reaction, the products of the reaction, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Bioactivity Databases Development
ChEMBL, a large-scale bioactivity database, has evolved significantly since its inception. It curates and stores standardized bioactivity, molecule, target, and drug data extracted from multiple sources, including primary medicinal chemistry literature. The database's expansion includes data from neglected disease screening, crop protection, drug metabolism and disposition data, and bioactivity data from patents. This evolution facilitates the accessibility of bioactivity data for drug discovery and chemical biology research, highlighting ChEMBL's role in integrating chemical, bioactivity, and genomic data to aid drug development processes (Gaulton et al., 2016).
Chemogenomics Data Integration
ChEMBL's direct deposition system for bioassay data represents a significant advancement in chemogenomics data integration. This system allows for the updating of datasets and the deposition of supplementary data, enhancing the database's robustness in capturing assay details. Such improvements in data representation and accessibility support the efficient translation of genomic information into effective new drugs, demonstrating ChEMBL's contribution to chemogenomics (Mendez et al., 2018).
Crop Protection Research
The inclusion of an extensive dataset of bioactivity data on insecticidal, fungicidal, and herbicidal compounds and assays into ChEMBL broadens its applicability beyond human health research to crop protection research. This addition enables the identification of chemical scaffolds active against specific targets or endpoints and the deconvolution of potential targets of phenotypic assays in crop protection, illustrating ChEMBL's versatility and utility across different scientific fields (Gaulton et al., 2015).
Pharmacology Assay Data
ChEMBL's collection of in vivo pharmacology assay results is a vital resource for translational medicine within drug discovery. It provides previously unavailable information about compounds tested in animal models, enabling researchers to investigate compound effects at varying levels of biological complexity. This dataset supports the exploration of disease-, pharmacology-, or toxicity-relevant assays, further showcasing ChEMBL's impact on advancing pharmacological research (Hunter et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN6O4/c24-15-3-1-14(2-4-15)17-12-18-22-27-30(23(32)28(22)7-8-29(18)26-17)13-21(31)25-16-5-6-19-20(11-16)34-10-9-33-19/h1-8,11-12H,9-10,13H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPLHHBERSJBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)N4C=CN5C(=CC(=N5)C6=CC=C(C=C6)Cl)C4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[1-(adamantane-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2893284.png)
![1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2893286.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B2893289.png)
![1-[(E)-But-2-enyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893290.png)

![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/no-structure.png)
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclopentylacetamide](/img/structure/B2893295.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2893297.png)

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893301.png)


![3-ethylsulfanyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2893306.png)
